Cas no 953410-73-6 ((R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid)

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Piperazineacetic acid, 3,6-dioxo-, (2R)-
- (R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
-
- インチ: 1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m1/s1
- InChIKey: STTIAONCINEOLF-GSVOUGTGSA-N
- ほほえんだ: N1C(=O)CNC(=O)[C@H]1CC(O)=O
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C987010-25mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 25mg |
$173.00 | 2023-05-18 | ||
TRC | C987010-100mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 100mg |
$603.00 | 2023-05-18 | ||
TRC | C987010-250mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 250mg |
$1378.00 | 2023-05-18 | ||
TRC | C987010-500mg |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid |
953410-73-6 | 500mg |
$ 3000.00 | 2023-09-08 |
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acidに関する追加情報
Introduction to (R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid (CAS No. 953410-73-6)
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 953410-73-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and utility in drug development. The specific stereochemistry of the (R)-configuration imparts unique pharmacological properties, making this molecule a subject of considerable interest in medicinal chemistry.
The structural framework of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid consists of a piperazine ring substituted with a 3,6-dioxo group and an acetic acid moiety. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The presence of the dioxo group enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for binding affinity and specificity.
In recent years, there has been growing interest in piperazine derivatives due to their role as scaffolds in the design of novel therapeutic agents. The (R)-configuration of this compound is particularly noteworthy because it can influence the binding affinity and selectivity of drug candidates. Studies have shown that enantiomerically pure compounds often exhibit improved pharmacokinetic profiles and reduced side effects compared to their racemic counterparts.
One of the most compelling aspects of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid is its potential application in the development of bioactive molecules. Researchers have explored its utility as a precursor in synthesizing more complex pharmacophores. For instance, modifications of this scaffold have led to the discovery of compounds with anti-inflammatory, antiviral, and anticancer properties. The dioxo group serves as a versatile handle for further chemical manipulation, allowing chemists to tailor the molecule for specific biological targets.
The synthesis of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid presents both challenges and opportunities. The stereochemical purity of the (R)-enantiomer must be carefully maintained throughout the synthetic process to ensure the desired pharmacological properties are retained. Advanced synthetic techniques such as chiral resolution and asymmetric synthesis have been employed to achieve high enantiomeric excess. These methods not only enhance the yield but also improve the overall quality of the final product.
Recent advancements in computational chemistry have further facilitated the study of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological activity. These computational approaches complement experimental efforts by offering a rapid and cost-effective means of evaluating potential drug candidates.
The biological activity of this compound has been investigated in various preclinical models. Initial studies suggest that it may exhibit potent effects on enzymes involved in metabolic pathways relevant to inflammation and cancer. The dioxo group's ability to form hydrogen bonds with polar residues in protein active sites enhances its binding affinity. Additionally, the piperazine ring contributes to favorable solubility and bioavailability, making it an attractive candidate for further development.
In conclusion, (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid (CAS No. 953410-73-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to explore its applications in drug discovery, highlighting its importance in advancing medical science.
953410-73-6 ((R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid) 関連製品
- 2228716-54-7(3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol)
- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)
- 1481809-85-1(3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)
- 1808623-83-7((4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one)
- 2228292-78-0(3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine)
- 1804068-68-5(2-(2-Chloropropanoyl)-4-methoxymandelic acid)
- 1367917-42-7(3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)
- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 1093865-36-1((3-bromophenyl)-(3-chlorophenyl)methanol)
- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)




